(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and a phenylethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group, used in various chemical and pharmaceutical applications.
Sulfur compounds: Compounds with sulfur atoms, which can exhibit similar chemical reactivity and properties.
Methylammonium lead halides: Compounds with a similar ammonium group, used in materials science and electronics.
Uniqueness
(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H23F2NO4 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine;phthalic acid |
InChI |
InChI=1S/C16H17F2N.C8H6O4/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-12,19H,1-2H3;1-4H,(H,9,10)(H,11,12) |
InChI Key |
QKQMWGGUEGNCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.